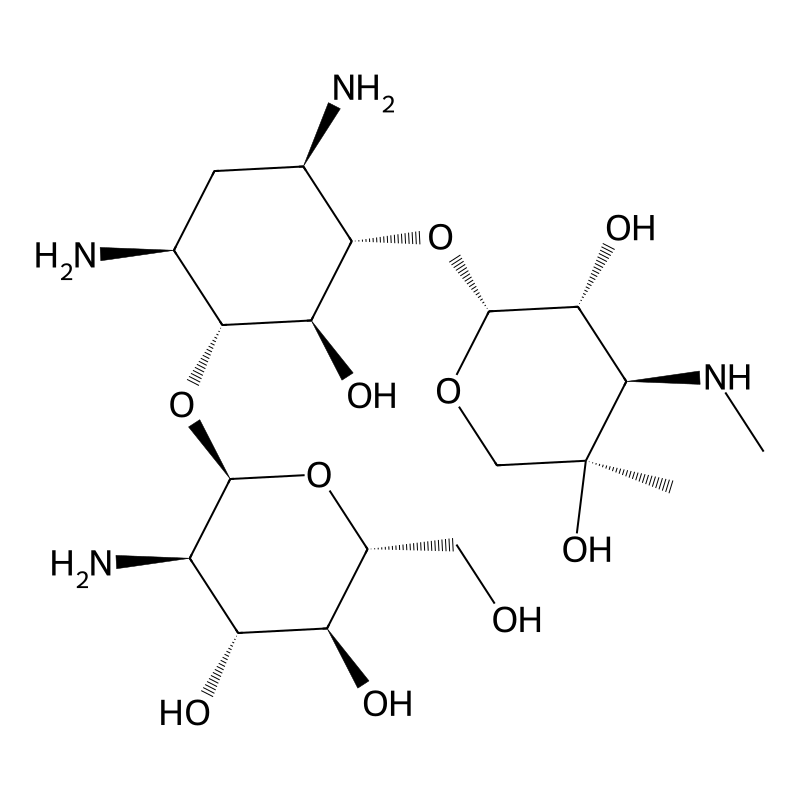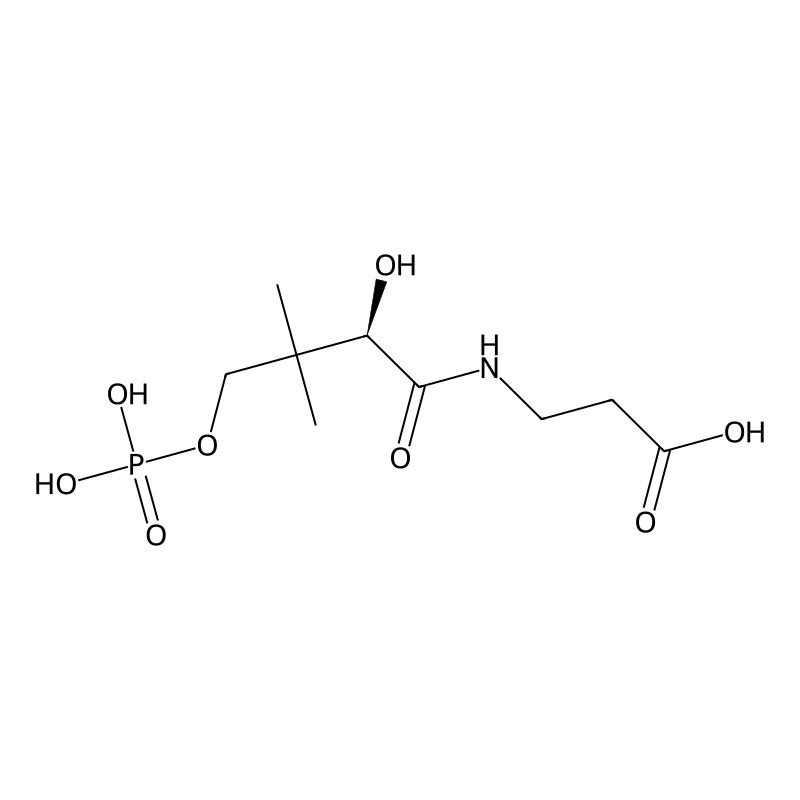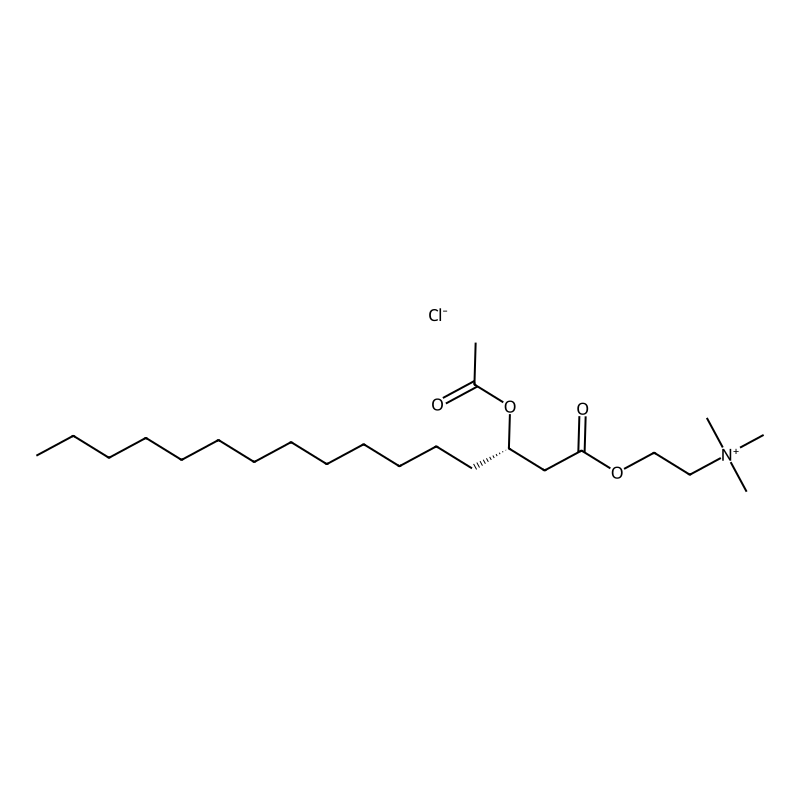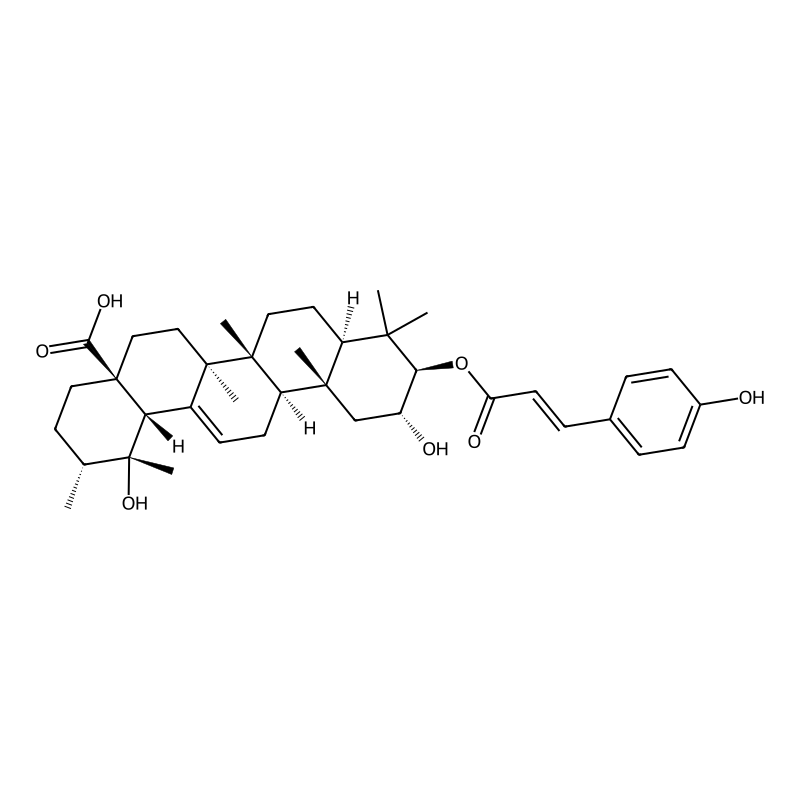Diphenhydramine citrate
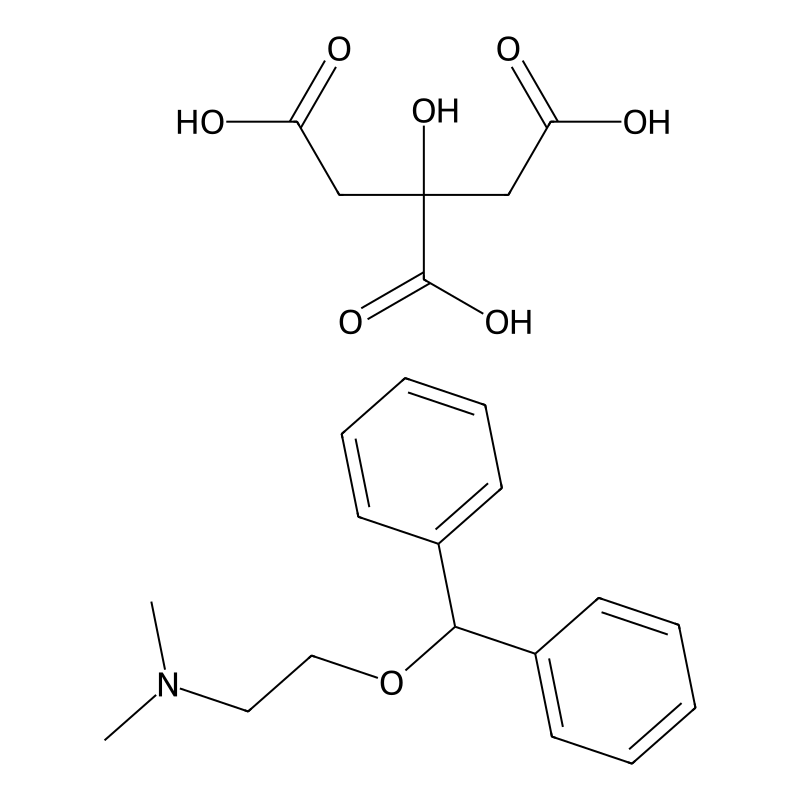
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-Emetic Effects
Diphenhydramine citrate exhibits antiemetic effects, meaning it helps prevent nausea and vomiting. Studies suggest its effectiveness in managing nausea and vomiting associated with motion sickness, postoperative nausea and vomiting (PONV), and chemotherapy-induced nausea and vomiting (CINV) [].
Potential Neurologic Applications
Diphenhydramine citrate's ability to cross the blood-brain barrier and interact with various neurotransmitter systems has led to research exploring its potential in neurological applications. Studies are investigating its effects on:
- Parkinson's Disease: Diphenhydramine citrate may help manage some symptoms of Parkinson's disease, such as tremors and rigidity [].
- Cognitive Function: Research is ongoing to understand the potential impact of diphenhydramine citrate on cognitive function, particularly in older adults, with mixed results so far [, ].
- Mental Health: Early-stage research suggests diphenhydramine citrate may have potential anxiolytic (anti-anxiety) and antidepressant effects, but further investigation is needed [].
Diphenhydramine citrate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergies, hay fever, and the common cold. It is a salt form of diphenhydramine, which is an inverse agonist of the histamine H1 receptor. This compound is effective in reducing symptoms such as sneezing, itching, runny nose, and watery eyes by blocking the action of histamine in the body. Additionally, diphenhydramine citrate exhibits anticholinergic properties, contributing to its ability to alleviate motion sickness and induce sleep .
Diphenhydramine citrate works primarily through its antihistaminic activity. Histamine is a chemical released by the body during allergic reactions, causing symptoms like itching, runny nose, and watery eyes []. Diphenhydramine competitively binds to H1 histamine receptors, preventing histamine from exerting its effects []. Additionally, diphenhydramine's ability to cross the blood-brain barrier allows it to interact with histamine receptors in the CNS, leading to drowsiness [].
- Toxicity: Overdoses can cause serious side effects, including seizures, hallucinations, and coma [].
- Drowsiness: The sedative effect can impair coordination and judgment, increasing the risk of accidents [].
- Anticholinergic effects: Diphenhydramine can cause dry mouth, constipation, and urinary retention in some individuals [].
Safety precautions are crucial:
Diphenhydramine citrate undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and extensively metabolized through N-demethylation pathways primarily involving cytochrome P450 isoenzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19. The primary metabolites include N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine, which can further be acetylated or oxidized to form other metabolites . The chemical structure of diphenhydramine citrate can be represented as:
- Chemical Formula: C₁₇H₂₁N₁O₂·C₆H₈O₇
- Molecular Weight: Approximately 447.5 g/mol for diphenhydramine citrate compared to 291.8 g/mol for diphenhydramine hydrochloride .
The biological activity of diphenhydramine citrate is primarily attributed to its antagonistic action on the H1 receptor. This action leads to reduced vascular permeability and vasodilation, alleviating allergic symptoms. Additionally, due to its ability to cross the blood-brain barrier, it exerts sedative effects by affecting central H1 receptors . Moreover, it has demonstrated antimuscarinic activity, making it useful in treating symptoms of Parkinson's disease and providing local anesthetic effects through sodium channel blockade .
Diphenhydramine citrate can be synthesized through several methods involving the reaction between diphenhydramine and citric acid. The general synthesis pathway includes:
- Formation of Diphenhydramine: Starting from benzhydrol and dimethylaminoethyl chloride.
- Salt Formation: Reacting diphenhydramine with citric acid in a suitable solvent (such as ethanol or water) to yield diphenhydramine citrate.
- Purification: Crystallization or recrystallization techniques are employed to purify the final product.
This synthesis allows for the formation of a stable salt that enhances solubility and bioavailability compared to other salt forms like hydrochloride .
Diphenhydramine citrate is widely used in clinical settings for:
- Allergy Relief: Treating symptoms of allergic reactions and hay fever.
- Motion Sickness: Preventing nausea and dizziness associated with motion sickness.
- Sleep Aid: Inducing sleep in patients with insomnia.
- Antiparkinsonian Effects: Managing certain symptoms associated with Parkinson's disease due to its anticholinergic properties .
Diphenhydramine citrate can interact with various medications and substances. Notably:
- CYP450 Interactions: Co-administration with drugs that inhibit or induce cytochrome P450 enzymes may alter the metabolism of diphenhydramine, affecting serum concentrations and potential side effects .
- Alcohol: Concurrent use with alcohol may enhance sedative effects.
- Other Antihistamines: Combining with other antihistamines can increase the risk of adverse effects such as sedation and anticholinergic toxicity .
Diphenhydramine citrate shares similarities with other antihistamines but exhibits unique characteristics:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Diphenhydramine Hydrochloride | C₁₇H₂₁N₁O₂·HCl | 291.8 | Commonly used; faster absorption than citrate form |
| Chlorpheniramine Maleate | C₁₈H₂₂ClN | 288.8 | Less sedating; longer duration of action |
| Brompheniramine Maleate | C₁₈H₂₂BrN | 339.3 | Similar uses; less sedation compared to diphenhydramine |
| Doxylamine Succinate | C₁₈H₂₃N | 285.4 | Used for allergies and sleep aid; more sedating |
Diphenhydramine citrate is unique due to its specific salt form that affects its pharmacokinetics and therapeutic applications compared to these similar compounds .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (92.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (92.31%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms


Irritant;Health Hazard





